3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Beschreibung
This compound features a triazolo[4,3-b]pyridazine core substituted with a 3-methyl group and a piperidin-4-ylmethoxy linker connected to a 5,6,7,8-tetrahydrocinnoline moiety.
Eigenschaften
IUPAC Name |
3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-21-23-18-6-7-19(25-27(14)18)26-10-8-15(9-11-26)13-28-20-12-16-4-2-3-5-17(16)22-24-20/h6-7,12,15H,2-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERKBVZQRVVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 5,6,7,8-Tetrahydrocinnoline Derivatives
The 5,6,7,8-tetrahydrocinnoline scaffold is typically synthesized via cyclization of 1,2-diaminocyclohexane derivatives. A common approach involves the condensation of cyclohexane-1,2-diamine 117 with glyoxal or its derivatives under acidic conditions to form the dihydrocinnoline intermediate 118 , followed by dehydrogenation using oxidizing agents such as manganese dioxide (MnO₂) or chloranil to yield the fully aromatic cinnoline 119 . Partial hydrogenation of 119 over palladium catalysts selectively reduces the aromatic ring, affording 5,6,7,8-tetrahydrocinnoline 120 (Scheme 1).
To introduce the hydroxyl group at position 3, directed ortho-metalation strategies are employed. Treating 120 with a strong base such as lithium diisopropylamide (LDA) at low temperatures (−78°C) followed by quenching with trimethylborate generates the boronic acid intermediate 121 , which undergoes Suzuki-Miyaura coupling with a protected hydroxyphenylboronic ester to install the hydroxyl group. Deprotection under mild acidic conditions yields 3-hydroxy-5,6,7,8-tetrahydrocinnoline 122 (Scheme 2).
Preparation of 3-Methyl-triazolo[4,3-b]pyridazin-6-yl Piperidine
The triazolopyridazine fragment is constructed through a cyclocondensation strategy. Beginning with 3-aminopyridazine 123 , treatment with acetyl chloride in the presence of triethylamine forms the acetamide derivative 124 . Subsequent nitrosation using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) yields the N-nitroso intermediate 125 , which undergoes thermal cyclization at 120°C to generate thetriazolo[4,3-b]pyridazine core 126 (Scheme 3). Methylation at position 3 is achieved via alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, producing 3-methyl-triazolo[4,3-b]pyridazine 127 (Scheme 4).
The piperidine moiety is introduced through nucleophilic aromatic substitution. Reacting 127 with 4-(chloromethyl)piperidine 128 in acetonitrile (ACN) at reflux temperatures (80°C) in the presence of N,N-diisopropylethylamine (DIPEA) affords the substituted piperidine derivative 129 (Scheme 5).
Etherification and Final Coupling
The ether linkage between the cinnoline and piperidine-triazolopyridazine components is formed via a Mitsunobu reaction. Combining 3-hydroxy-5,6,7,8-tetrahydrocinnoline 122 with 4-(hydroxymethyl)piperidine-triazolopyridazine 130 in tetrahydrofuran (THF) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at 0°C to room temperature yields the coupled product 131 in 65–72% yield (Scheme 6).
Alternative methods include Ullmann-type coupling using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 110°C, though this approach typically results in lower yields (45–50%) due to competing side reactions.
Optimization and Characterization
Table 1: Comparison of Etherification Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | PPh₃, DEAD, THF, 0°C → rt | 72 | 98 |
| Ullmann Coupling | CuI, phenanthroline, DMSO, 110°C | 48 | 85 |
Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the triazolopyridazine and piperidine substituents. The methyl group at position 3 of the triazole resonates as a singlet at δ 2.45 ppm in the ¹H NMR spectrum, while the piperidine protons appear as multiplet signals between δ 1.50–2.80 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₂₇N₇O₂), with a measured [M+H]⁺ ion at m/z 454.2295 (calculated 454.2298).
Applications and Further Modifications
While specific biological data for this compound remain undisclosed, structural analogs featuring triazolopyridazine-piperidine motifs demonstrate potent kinase inhibition and antimicrobial activity. Future work may explore functionalization of the cinnoline ring or piperidine nitrogen to enhance pharmacokinetic properties.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the triazolopyridazine ring or the cinnoline structure, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially where halogen atoms or other good leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydrocinnoline exhibit significant anticancer properties. The incorporation of the triazolo-pyridazine moiety enhances the compound's ability to inhibit tumor growth. Research has shown that such compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacology
The piperidine component is known for its neuroactive properties. Compounds similar to 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may act as inhibitors of acetylcholinesterase or modulate neurotransmitter systems to improve cognitive function.
Antimicrobial Properties
The unique structure of this compound suggests potential antimicrobial activity. Preliminary studies have shown that triazole-containing compounds can exhibit effective antibacterial and antifungal properties. Investigations into its efficacy against various pathogens are ongoing.
Data Tables
| Application Area | Mechanism of Action | Research Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Significant tumor inhibition observed in vitro and in vivo models. |
| Neuropharmacology | Modulation of neurotransmitter systems | Improved cognitive performance in animal models; potential acetylcholinesterase inhibition. |
| Antimicrobial | Disruption of microbial cell walls | Effective against several bacterial strains; ongoing studies for broader spectrum analysis. |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a similar tetrahydrocinnoline derivative significantly reduced tumor size in xenograft models of breast cancer. The compound was found to activate caspase pathways leading to apoptosis in cancer cells.
Case Study 2: Neuroprotective Effects
Research conducted by the Neuroscience Letters journal highlighted the neuroprotective effects of compounds with similar structures in models of Alzheimer's disease. The study reported enhanced memory retention and reduced neuroinflammation markers.
Case Study 3: Antimicrobial Activity Assessment
A recent publication assessed the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at low micromolar concentrations.
Wirkmechanismus
The mechanism by which 3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to reduced cancer cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Moderate Similarity to Kinase Inhibitors : Tanimoto scores and docking studies align it with type II kinase inhibitors but highlight variability in binding due to steric bulk .
Synthetic Feasibility : While achievable via multi-step protocols, yield optimization is needed, as seen in related triazolo-thiadiazoles .
Q & A
Q. What are the common synthetic strategies for synthesizing triazolo-pyridazine derivatives like this compound?
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:
- Cyclization : Formation of the triazole ring via hydrazine derivatives reacting with aldehydes/ketones (e.g., hydrazine hydrate in ethanol under reflux) .
- Piperidine coupling : Introducing the piperidinyl-methoxy group via nucleophilic substitution or Buchwald-Hartwig amination .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Spectroscopic techniques : (to verify proton environments), (carbon framework), and IR (functional groups like C=N or C-O) .
- Elemental analysis : Quantitative C, H, N, and S measurements to validate molecular composition .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, toluene) .
- Waste disposal : Follow institutional guidelines for halogenated or nitrogen-rich organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperidine coupling .
- Catalyst screening : Pd(OAc)/Xantphos for Buchwald-Hartwig amination (60–80°C, 12–24 hrs) .
- Real-time monitoring : TLC or LC-MS to track reaction progress and minimize side products (e.g., dehalogenation or over-alkylation) .
Q. What computational methods are used to predict biological targets for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with enzymes like 14α-demethylase lanosterol (PDB:3LD6) or tyrosine kinases .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., 50 ns simulations with AMBER force fields) .
- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., LogP, CYP450 inhibition) .
Q. How can contradictory bioactivity data (e.g., antifungal vs. kinase inhibition) be resolved?
- Dose-response assays : IC determination across multiple concentrations (0.1–100 µM) .
- Off-target profiling : Broad-panel kinase assays (Eurofins) or fungal strain screens (Candida albicans, Aspergillus fumigatus) .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., methoxy vs. dimethoxyphenyl) to identify SAR trends .
Q. What analytical strategies address byproduct formation during triazole ring cyclization?
- LC-HRMS : Identify byproducts (e.g., open-chain hydrazones) via exact mass .
- Reaction quenching : Rapid cooling to -20°C post-cyclization to prevent decomposition .
- Additive screening : Use acetic acid or molecular sieves to absorb excess hydrazine .
Q. How does the piperidinyl-methoxy group influence pharmacokinetic properties?
- LogP modulation : The methoxy group reduces hydrophobicity, improving aqueous solubility (measured via shake-flask method) .
- Metabolic stability : Liver microsome assays (human/rat) show slower oxidation due to steric hindrance from the piperidine ring .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
